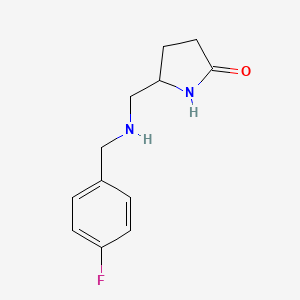![molecular formula C8H16ClNO2 B15300486 7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B15300486.png)
7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the spirocyclic family, which is characterized by a unique structure where two rings are connected through a single atom. The presence of nitrogen and oxygen atoms in the structure makes it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as lithium hydroxide (LiOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow chemistry and continuous processing can enhance the efficiency and yield of the production process. These methods also help in minimizing the need for chromatographic purifications, making the process more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions
7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reaction conditions often involve specific temperatures and pH levels to optimize the yield and selectivity of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce different hydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. These interactions can modulate various biochemical processes, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar nitrogen-containing bicyclic structure but differs in its ring fusion and functional groups.
Spirocyclic Oxindoles: These compounds have a spirocyclic structure but contain an indole moiety instead of the azaspiro framework.
Uniqueness
7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms. This unique combination of features makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
7-(methoxymethyl)-5-oxa-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-3-7-2-8(11-4-7)5-9-6-8;/h7,9H,2-6H2,1H3;1H |
Clave InChI |
HLEGBAOXYDWSLV-UHFFFAOYSA-N |
SMILES canónico |
COCC1CC2(CNC2)OC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B15300408.png)
![Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)


![3-[6-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15300446.png)




![[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B15300466.png)
![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15300469.png)

![4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B15300474.png)
![tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15300482.png)
